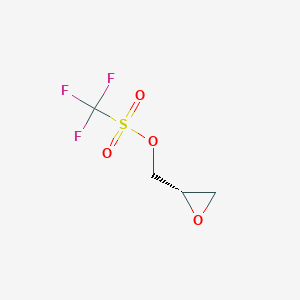

(S)-Glycidyl triflate

Beschreibung

(S)-Glycidyl triflate (C₃H₅F₃O₄S) is a chiral triflate ester characterized by an epoxide (oxirane) ring and a trifluoromethanesulfonate (triflate) group. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in stereoselective reactions due to its enantiomeric purity. The triflate group (CF₃SO₃⁻) acts as an excellent leaving group, enabling nucleophilic substitution or ring-opening reactions under mild conditions . Its epoxide moiety further enhances reactivity in polymerization or cross-linking applications, similar to glycidyl ether-based epoxide resins . Unlike industrial epoxide resins, (S)-glycidyl triflate is synthesized with high purity, avoiding volatile components or corrosive impurities like chloride ions .

Eigenschaften

Molekularformel |

C4H5F3O4S |

|---|---|

Molekulargewicht |

206.14 g/mol |

IUPAC-Name |

[(2S)-oxiran-2-yl]methyl trifluoromethanesulfonate |

InChI |

InChI=1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-2-3-1-10-3/h3H,1-2H2/t3-/m0/s1 |

InChI-Schlüssel |

IBFRBNCRKBAISE-VKHMYHEASA-N |

Isomerische SMILES |

C1[C@H](O1)COS(=O)(=O)C(F)(F)F |

Kanonische SMILES |

C1C(O1)COS(=O)(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(S)-Glycidyl triflate serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse transformations, making it a valuable building block in organic synthesis.

Key Reactions Involving (S)-Glycidyl Triflate

| Reaction Type | Products | Mechanism |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, amines, thiols | SN2 mechanism |

| Ring-Opening Reactions | Diols, halohydrins, amino alcohols | Depends on nucleophile used |

Case Study: Synthesis of Glycerophospholipids

A notable application is in the synthesis of optically active glycerophospholipids. The use of (S)-Glycidyl triflate enables the formation of 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine derivatives, which are crucial in cell membrane studies .

Polymer Chemistry

(S)-Glycidyl triflate is utilized in the preparation of epoxy resins and other polymeric materials. Its ability to participate in cationic polymerization makes it an essential component in developing advanced materials with tailored properties.

Cationic Polymerization Process

The cationic crosslinking of polyacrylate materials using (S)-Glycidyl triflate as an initiator has been documented. The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Bioconjugation

In bioconjugation, (S)-Glycidyl triflate is employed for modifying biomolecules such as proteins and nucleic acids. This modification is vital for developing therapeutic agents and diagnostic tools.

Applications in Bioconjugation

- Modification of Proteins : Enhances stability and activity.

- Nucleic Acid Functionalization : Improves delivery and efficacy of gene therapies.

Electrochemical Glycosylation

Research has demonstrated that glycosyl triflates derived from (S)-Glycidyl triflate can act as intermediates in glycosylation reactions. These reactions are crucial for synthesizing complex carbohydrates used in medicinal chemistry .

Cancer Research

Recent studies have explored the use of (S)-Glycidyl triflate derivatives in synthesizing phosphonium salts that exhibit selective cytotoxicity towards cancer cells. This application highlights the potential of (S)-Glycidyl triflate in developing new anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|

| (S)-Glycidyl Triflate | Epoxide, Triflate | 218.13 | High electrophilicity; chiral epoxide enables stereoselective ring-opening. |

| Glycidyl Ethers | Epoxide, Ether | Variable (e.g., ~150-300) | Epoxide ring-opening for polymerization; lower reactivity than triflates. |

| Triphenylsulfonium Triflate | Sulfonium cation, Triflate | 392.42 | Photoacid generator; releases triflic acid upon UV exposure. |

| Glycerol Trinitrate | Nitrate esters | 227.09 | Explosive decomposition; vasodilatory properties. |

| Glycolaldehyde | Aldehyde, Alcohol | 60.05 | Reducing agent; participates in Maillard reactions. |

Research Findings and Advancements

- Material Science : Epoxide resins based on glycidyl ethers exhibit high mechanical strength but require additives for stability. (S)-Glycidyl triflate’s inherent purity could streamline production of high-performance polymers .

Q & A

Q. How can researchers critically evaluate conflicting mechanistic proposals for (S)-Glycidyl triflate’s role in epoxide rearrangements?

- Methodological Answer :

- Source Triangulation : Cross-check proposals against primary data (e.g., reaction kinetics in Molecules vs. computational studies in catalysis journals).

- Expert Consultation : Engage in peer discussions (e.g., via ResearchGate) to reconcile interpretations .

- Experimental Validation : Design trapping experiments (e.g., using radical scavengers) to test competing mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.